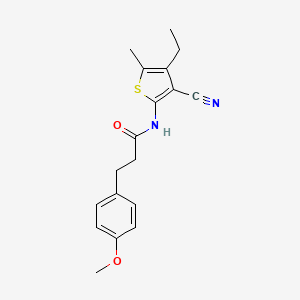

![molecular formula C15H21N3S2 B5888204 5-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5888204.png)

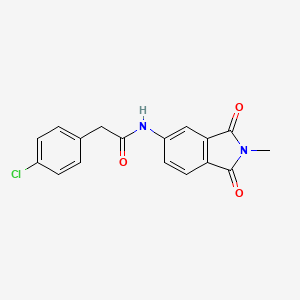

5-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine, commonly known as TDZ, is a synthetic compound that belongs to the thiadiazole family. It is widely used in scientific research as a plant growth regulator, which helps in inducing the growth of plant tissues and cells. TDZ has gained significant attention in the research community due to its unique properties and effectiveness in plant growth regulation.

Mechanism of Action

TDZ acts as a cytokinin, which is a class of plant hormones that regulate cell division and differentiation. It stimulates the growth of plant tissues and cells by promoting cell division and elongation. TDZ also enhances the production of auxin, another plant hormone that plays a crucial role in plant growth and development.

Biochemical and Physiological Effects:

TDZ has been shown to have various biochemical and physiological effects on plant cells. It induces the expression of genes involved in cell division and differentiation, as well as stress response pathways. TDZ also increases the production of reactive oxygen species, which act as signaling molecules in plant cells.

Advantages and Limitations for Lab Experiments

TDZ has several advantages for laboratory experiments, including its high efficacy and stability, as well as its ability to induce plant growth in a wide range of species. However, TDZ also has some limitations, such as its high cost and potential toxicity to plant cells at high concentrations.

Future Directions

There are several future directions for the research on TDZ. One potential area of research is the development of more efficient and cost-effective synthesis methods for TDZ. Another area of research is the identification of novel applications for TDZ, such as its use in the production of bioactive compounds or in the enhancement of stress tolerance in plants. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of TDZ on plant growth and development.

Synthesis Methods

TDZ can be synthesized through a multi-step process that involves the reaction of 4-tert-butyl-2,6-dimethylbenzyl chloride with thiosemicarbazide, followed by cyclization and condensation reactions. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

TDZ has been extensively used in scientific research as a plant growth regulator. It has been shown to induce the growth of callus and shoot regeneration in various plant species, including Arabidopsis, tobacco, and tomato. TDZ has also been used in micropropagation, which involves the rapid production of plantlets from a single explant. Moreover, TDZ has been used in the production of secondary metabolites, such as alkaloids and flavonoids, in plant cell cultures.

properties

IUPAC Name |

5-[(4-tert-butyl-2,6-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3S2/c1-9-6-11(15(3,4)5)7-10(2)12(9)8-19-14-18-17-13(16)20-14/h6-7H,8H2,1-5H3,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCCRZWBZCDBCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CSC2=NN=C(S2)N)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)

![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)

![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)

![4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5888143.png)

![N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5888165.png)

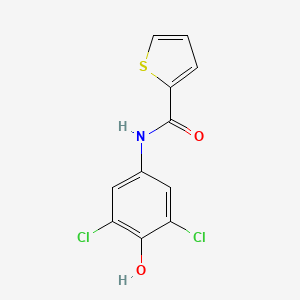

![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5888179.png)

![6-[2-(4-fluorophenyl)vinyl]-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5888216.png)

![N-(2-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5888221.png)